molecular formula C23H22N4O3S B357270 5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 853753-71-6

5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B357270
CAS No.: 853753-71-6
M. Wt: 434.5g/mol
InChI Key: VKSUKNYNVJXTQY-UHFFFAOYSA-N
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Description

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyl group, a dimethylphenylsulfonyl group, and a dipyridopyrimidinone core, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps, including the formation of the dipyridopyrimidinone core and the introduction of the allyl and dimethylphenylsulfonyl groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of derivatives with different functional groups.

Scientific Research Applications

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can be compared with other similar compounds, such as:

    1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1H-pyrido[1,2-a]pyrimidin-5(2H)-one: This compound has a similar core structure but lacks the dipyrido extension.

    1-allyl-3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a2’,3’-d]pyrimidin-5(2H)-one: This compound has a similar structure but with different substituents on the core.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-5-10-26-20(24)19(31(29,30)17-9-8-14(2)16(4)12-17)13-18-22(26)25-21-15(3)7-6-11-27(21)23(18)28/h5-9,11-13,24H,1,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSUKNYNVJXTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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